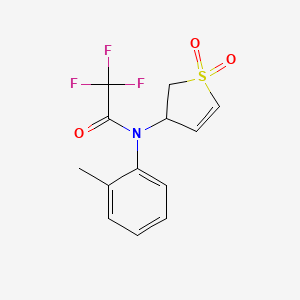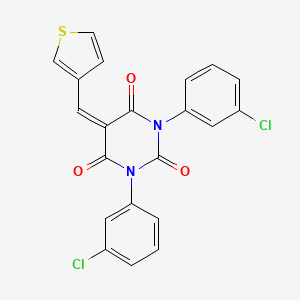![molecular formula C19H24F3N3O4S B2441310 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2380187-37-9](/img/structure/B2441310.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains a morpholine ring, which is a common feature in many pharmaceuticals, and a trifluoromethoxy group, which is often used to increase the lipophilicity of a compound . The presence of these groups could suggest that this compound has some biological activity, but without specific studies, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a morpholine-thiane with a trifluoromethoxyphenyl group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a thiane ring, and a trifluoromethoxyphenyl group. These groups would likely confer a degree of polarity to the molecule, which could impact its solubility and reactivity .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the morpholine ring could be susceptible to electrophilic aromatic substitution, while the trifluoromethoxy group could potentially be displaced by a strong nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could confer basicity, while the trifluoromethoxy group could increase lipophilicity .Future Directions
properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O4S/c20-19(21,22)29-15-3-1-14(2-4-15)24-17(27)16(26)23-13-18(5-11-30-12-6-18)25-7-9-28-10-8-25/h1-4H,5-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRINPCQWVVCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2441237.png)

![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2441239.png)


![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)
![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)